molecular formula C9H5N B1195722 3-Phenylpropiolonitrile CAS No. 935-02-4

3-Phenylpropiolonitrile

Cat. No.: B1195722
CAS No.: 935-02-4
M. Wt: 127.14 g/mol
InChI Key: IYXVSRXFGYDNEV-UHFFFAOYSA-N
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Description

3-Phenylpropiolonitrile is an organic compound characterized by the presence of a phenyl group attached to a propiolonitrile moiety

Mechanism of Action

Target of Action

3-Phenylpropiolonitrile, also known as Hydrocinnamonitrile , is a nitrile compoundIt has been used to study the free enzyme activity of nitrilase , suggesting that it may interact with enzymes involved in nitrile metabolism.

Mode of Action

It has been used in studies involving the enzyme nitrilase Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free intermediates

Biochemical Pathways

Given its use in studies involving nitrilase , it may be involved in the metabolism of nitriles. Nitriles are organic compounds that contain a cyano functional group (-C≡N), and their metabolism involves their conversion into carboxylic acids and ammonia. This process is catalyzed by nitrilase enzymes.

Result of Action

It has been used in studies involving nitrilase , suggesting that it may have effects related to the metabolism of nitriles.

Biochemical Analysis

Biochemical Properties

3-Phenylpropiolonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme activity. It has been used to investigate the activity of nitrilase enzymes, such as AtNIT1 . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. The interaction between this compound and nitrilase enzymes is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to some extent. For instance, it has been observed to influence the growth and survival of certain organisms, such as the woodlouse Porcellio scaber . In cellular systems, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, although detailed studies on these aspects are limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Long-term studies have shown that this compound can degrade over time, potentially affecting its efficacy in biochemical assays . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound may exhibit toxic effects, including acute toxicity and potential damage to organs . It is essential to determine the appropriate dosage range for specific experimental purposes to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrile metabolism. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This metabolic pathway is essential for the detoxification of nitriles and their conversion into less harmful compounds . The compound’s involvement in these pathways highlights its significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its biochemical activity and interactions with target biomolecules . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropiolonitrile can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanamide with formic acid and paraformaldehyde in acetonitrile. The reaction mixture is refluxed for 12 hours, followed by work-up procedures involving flash chromatography or extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropiolonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Phenylpropiolic acid.

    Reduction: 3-Phenylpropylamine.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-Phenylpropiolonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • Benzyl cyanide
  • Phenylacetonitrile
  • Phenylpropanonitrile

Comparison: 3-Phenylpropiolonitrile is unique due to the presence of a triple bond in the propiolonitrile moiety, which imparts distinct reactivity compared to similar compounds like benzyl cyanide and phenylacetonitrile. The triple bond allows for additional reactions, such as hydroboration and cycloaddition, which are not possible with its saturated counterparts .

Properties

IUPAC Name

3-phenylprop-2-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXVSRXFGYDNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239443
Record name Propiolonitrile, phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-02-4
Record name 3-Phenyl-2-propynenitrile
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Record name Propiolonitrile, phenyl-
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Record name 935-02-4
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Record name Propiolonitrile, phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2-propynenitrile
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Synthesis routes and methods

Procedure details

n-Butyllithium (21.6 mL, 2.5M in hexane) was added dropwise to a solution of phenylacetylene (5 g, 0.05 mol) in dry Et2O (200 mL) maintaining at −78° C. under inert atmosphere. A solution of 2-pyridyl cyanate (7.2 g, 0.06 mol) in dry Et2O (100 mL) was added dropwise keeping the temperature below −60° C. The mixture was stirred for 30 min at −78° C. then warmed to RT. The reaction was diluted with Et2O and quenched with 1N NaOH. The organic layer was washed once with 1N HCl and once with saturated NaHCO3. The solvent was removed under vacuum maintaining the temperature under 30° C. to give 3-phenyl-2-propynenitrile as a colorless crystalline solid.
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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